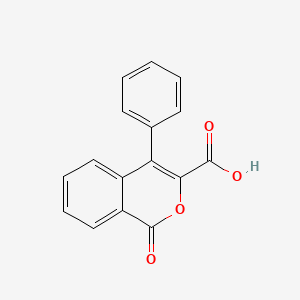

1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-oxo-4-phenylisochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16(19)20-14/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYZSIFSEWJZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400789 | |

| Record name | 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37617-98-4 | |

| Record name | 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Spectroscopic Guide to 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid: Elucidating Molecular Structure

This technical guide provides a detailed analysis of the expected spectral data for 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid (CAS 37617-98-4), a complex organic molecule with significant potential in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the spectroscopic techniques used to confirm the structure and purity of this isocoumarin derivative.

The isocoumarin core, a 1H-isochromen-1-one moiety, and its derivatives are a class of compounds known for a wide range of biological activities.[2][3] Accurate structural elucidation is paramount for understanding structure-activity relationships and for the development of novel therapeutic agents. This guide will delve into the three primary spectroscopic methods for organic compound characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Structural Elucidation Workflow: A Multi-faceted Approach

The confirmation of the chemical structure of a molecule like this compound is not reliant on a single analytical technique. Instead, it involves a synergistic workflow where each spectroscopic method provides a unique piece of the structural puzzle. The data from NMR, IR, and MS are complementary, and their combined interpretation leads to an unambiguous structural assignment.

Caption: A diagram illustrating the integrated workflow for the structural elucidation of this compound using complementary spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon and proton environments within a molecule.[4] For a definitive structural assignment of this compound, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, would be employed.[4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: A 5-10 mg sample of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and can influence the chemical shifts of labile protons, such as the carboxylic acid proton.

-

Data Acquisition: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard pulse program is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[4]

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

-

2D NMR (COSY, HSQC, HMBC): Standard gradient-selected pulse programs are utilized.[4] These experiments are crucial for establishing connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), which helps in assembling the molecular framework.[4]

-

Predicted ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | - | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[5] Its chemical shift is highly dependent on concentration and solvent. |

| Aromatic Protons (Phenyl Ring) | 7.2 - 7.6 | Multiplet | ~7-8 | Protons on the C4-phenyl substituent will appear in the typical aromatic region. |

| Aromatic Protons (Isochromene Ring) | 7.5 - 8.3 | Multiplet | ~7-8 | The protons on the fused benzene ring of the isocoumarin core are expected to be in this region, with the proton adjacent to the lactone oxygen (at C8) likely being the most downfield. |

| Olefinic Proton | ~6.5 - 7.0 | Singlet | - | The proton at the C4 position of the isocoumarin ring is vinylic and adjacent to an oxygen atom, leading to a downfield shift. |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid Carbonyl (-C OOH) | 165 - 175 | The carbonyl carbon of the carboxylic acid is typically found in this region. |

| Lactone Carbonyl (-C =O) | 160 - 165 | The ester carbonyl of the lactone is also highly deshielded. |

| Aromatic & Olefinic Carbons | 110 - 150 | This range encompasses the carbons of the phenyl ring and the fused benzene ring of the isocoumarin, as well as the olefinic carbons of the pyranone ring. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[6] The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.[6]

Predicted IR Spectral Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Rationale |

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad | The O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding.[5][6] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds in aromatic rings. |

| Lactone C=O Stretch | 1740 - 1780 | Strong | The carbonyl of the six-membered lactone ring is expected in this region. Conjugation with the double bond may shift this to a slightly lower wavenumber. |

| Carboxylic Acid C=O Stretch | 1700 - 1725 | Strong | The carbonyl of the carboxylic acid, also involved in hydrogen bonding, will show a strong absorption.[5][7] |

| C=C Stretch (Aromatic & Olefinic) | 1500 - 1650 | Medium to Weak | Absorptions corresponding to the carbon-carbon double bonds in the aromatic rings and the pyranone ring. |

| C-O Stretch | 1210 - 1320 | Strong | Characteristic of the C-O single bonds in the lactone and carboxylic acid groups.[7] |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can aid in confirming the molecular formula.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: An ionization technique such as Electrospray Ionization (ESI) is commonly used for molecules of this type. ESI can be performed in either positive or negative ion mode.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data

| Ion | Expected m/z | Rationale |

| [M-H]⁻ | 265.05 | In negative ion mode ESI, the carboxylic acid will readily deprotonate to form the [M-H]⁻ ion. The exact mass can be used to confirm the elemental composition (C₁₆H₉O₄). |

| [M+H]⁺ | 267.07 | In positive ion mode ESI, protonation of the molecule would result in the [M+H]⁺ ion. |

| Fragmentation Ions | Various | Fragmentation of the parent ion can provide further structural information. For example, loss of CO₂ (44 Da) from the carboxylic acid or loss of CO (28 Da) from the lactone are common fragmentation pathways. |

Conclusion

The structural elucidation of this compound is a clear example of the necessity of a multi-technique spectroscopic approach. While this guide provides a detailed prediction of the expected spectral data based on the known properties of isocoumarins and their constituent functional groups, experimental verification is essential. The synergy between NMR, IR, and MS provides a self-validating system for the unambiguous confirmation of the molecule's structure, a critical step in its journey from synthesis to potential application.

References

- Application Notes and Protocols for the Structural Elucidation of Isocoumarin Derivatives using NMR Techniques - Benchchem.

- The electronic absorption spectra of some coumarins. A molecular orbital treatment. Can. J. Chem. 63, 1173 (1985).

- Novel Iminocoumarin Derivatives: Synthesis, Spectroscopic and Computational Studies. J Fluoresc (2015).

- Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC - NIH.

- Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - MDPI.

- Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI.

- Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid | Request PDF - ResearchGate.

- 1H NMR Spectrum (PHY0106391) - PhytoBank.

- 1-oxo-1h-isochromene-3-carboxylic acid (C10H6O4) - PubChem.

- This compound | CAS 37617-98-4 | SCBT.

- 1-OXO-3-PHENYL-3,4-DIHYDRO-1H-ISOCHROMENE-4-CARBOXYLIC ACID - ChemBK.

- Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids - Preprints.org.

- 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid - NIH.

- 3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid - PubChem.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

- IR Spectra for Carboxylic Acid | Detailed Guide - Echemi.

- Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl) methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate and 2-amino-octahydro-4-phenyl-2H-chromene-3- - Open Research@CSIR-NIScPR.

- The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online.

- Spectra and physical data of (A2) : - The Royal Society of Chemistry.

- Study of the composition of carboxylic compounds using ir spectroscopy - ResearchGate.

- Determine structures from IR spectra - YouTube.

- Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and.

- 3-(3-Methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid | SCBT.

Sources

An In-depth Technical Guide to 1-Oxo-4-phenyl-1H-isochromene-3-carboxylic acid (CAS 37617-98-4)

Introduction

The isochromene scaffold is a prominent heterocyclic motif found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. This guide focuses on a specific derivative, 1-Oxo-4-phenyl-1H-isochromene-3-carboxylic acid (CAS 37617-98-4) , a molecule of significant interest in medicinal chemistry and drug discovery. Its structural features, combining a lactone, a conjugated system, a phenyl substituent, and a carboxylic acid, suggest a potential for diverse biological interactions and applications as a synthetic building block. This document provides a comprehensive overview of its chemical properties, structure, a plausible synthetic route, and its potential therapeutic applications based on the activities of structurally related compounds.

Chemical Identity and Physicochemical Properties

CAS Registry Number: 37617-98-4 Systematic Name: this compound Molecular Formula: C₁₆H₁₀O₄ Molecular Weight: 266.25 g/mol

The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source/Method |

| Molecular Weight | 266.25 g/mol | Calculated |

| Molecular Formula | C₁₆H₁₀O₄ | Calculated |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | Not reported; expected to be >200 °C | Prediction based on similar structures |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | Prediction based on structure |

| pKa | ~3-4 (for the carboxylic acid proton) | Estimated |

Molecular Structure and Elucidation

The structure of this compound is characterized by a fused ring system consisting of a benzene ring and a pyran-1-one ring, with a phenyl group at position 4 and a carboxylic acid group at position 3.

Caption: 2D structure of this compound.

Spectroscopic Data (Predicted)

¹H NMR (500 MHz, DMSO-d₆):

-

δ 13.0-14.0 (s, 1H): Carboxylic acid proton, typically a broad singlet.

-

δ 7.2-8.2 (m, 9H): Aromatic protons from the phenyl and fused benzene rings. The exact multiplicity and chemical shifts would depend on the specific electronic environments.

-

δ 5.0-5.5 (s, 1H): Proton at position 3, adjacent to the carboxylic acid and the double bond.

¹³C NMR (125 MHz, DMSO-d₆):

-

δ 165-175: Carboxylic acid carbonyl carbon.

-

δ 160-165: Lactone carbonyl carbon.

-

δ 120-150: Aromatic and vinylic carbons.

-

δ 40-50: Quaternary carbon at position 4.

Infrared (IR) Spectroscopy (KBr Pellet):

-

3400-2400 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing characteristic broadness due to hydrogen bonding.

-

1720-1700 cm⁻¹ (strong): C=O stretch of the lactone carbonyl.

-

1700-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.

-

1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

1300-1200 cm⁻¹: C-O stretching of the lactone and carboxylic acid.

Mass Spectrometry (MS):

-

[M-H]⁻: Expected at m/z 265.05 in negative ion mode.

-

[M+H]⁺: Expected at m/z 267.06 in positive ion mode.

-

Fragmentation: Loss of CO₂ (44 Da) from the carboxylic acid and CO (28 Da) from the lactone are expected fragmentation pathways.

Synthesis and Reaction Mechanisms

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of similar isochromene derivatives. A likely approach involves the condensation of a homophthalic anhydride with an aromatic aldehyde.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Adapted)

This protocol is based on similar syntheses of isochromene derivatives and should be optimized for the specific substrates.

-

Reaction Setup: To a solution of homophthalic anhydride (1 equivalent) in a suitable aprotic solvent (e.g., dry toluene or dioxane) under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.1 equivalents).

-

Catalysis: Add a catalytic amount of a suitable base, such as triethylamine or pyridine (0.1-0.2 equivalents). The base facilitates the initial deprotonation and condensation reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which could potentially degrade the starting materials or intermediates.

-

Aprotic Solvent: Toluene or dioxane are used as they are non-reactive towards the anhydride and the basic catalyst.

-

Base Catalyst: The base is crucial for deprotonating the active methylene group of homophthalic anhydride, which then acts as a nucleophile attacking the carbonyl carbon of benzaldehyde.

-

Acidic Work-up: The final product exists as a carboxylate salt in the basic reaction mixture. Acidification is necessary to protonate the carboxylate and precipitate the desired carboxylic acid.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for this compound is not extensively reported, the isochromene core is a "privileged structure" in medicinal chemistry, known to be a scaffold for compounds with a wide array of pharmacological activities.[1]

Anticancer Activity

Many isochromene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The planar, aromatic nature of the isochromene ring system allows for intercalation with DNA, while various substituents can interact with specific enzymatic targets. The phenyl group at position 4 in the title compound could enhance binding to hydrophobic pockets in target proteins.

Enzyme Inhibition

The lactone and carboxylic acid moieties are known to interact with the active sites of various enzymes, particularly serine proteases and esterases. The carboxylic acid can act as a hydrogen bond donor and acceptor, as well as a metal chelator, making it a key feature for potential enzyme inhibition.

Antioxidant and Anti-inflammatory Properties

The conjugated system of the isochromene ring can potentially scavenge free radicals, leading to antioxidant effects. Structurally related chromone derivatives are known to possess anti-inflammatory properties, often through the inhibition of inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

Antimicrobial and Antifungal Activity

The isochromene scaffold is also found in a number of natural products with antimicrobial and antifungal properties.[2] The mechanism of action is often attributed to the disruption of cell membrane integrity or the inhibition of essential metabolic pathways in microorganisms.

Conclusion

This compound (CAS 37617-98-4) is a compelling molecule for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high potential for a range of biological activities. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation to explore its therapeutic potential. The insights provided in this guide serve as a foundational resource for researchers embarking on the study of this promising isochromene derivative.

References

-

Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. Available at: [Link]

-

Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. ResearchGate. Available at: [Link]

-

Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Scientific & Academic Publishing. Available at: [Link]

-

4‐Aryl‐1H‐isochromenes Synthesis from Triol Derivatives through Brønsted Acid‐Catalyzed Pinacol Rearrangement/Intramolecular Cyclization Sequence. ResearchGate. Available at: [Link]

-

Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c. Letters in Applied NanoBioScience. Available at: [Link]

-

3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. National Institutes of Health. Available at: [Link]

-

One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. Available at: [Link]

-

Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. PubMed. Available at: [Link]

-

Cytotoxic activity of 3-(5-phenyl-3H-[1][3][4]dithiazol-3-yl)chromen-4-ones and 4-oxo-4H-chromene-3-carbothioic acid N-phenylamides. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid (CAS No. 37617-98-4), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the synthesis, characterization, and potential applications of this molecule. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and foundational chemical principles to present a robust predictive profile. All synthesized information is supported by citations to relevant literature.

Introduction: The Isochromene Scaffold in Modern Research

The isochromene nucleus, a benzopyran derivative, is a privileged scaffold found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1][2] These activities include, but are not limited to, antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The introduction of a carboxylic acid moiety at the 3-position and a phenyl group at the 4-position of the 1-oxo-1H-isochromene core, as in the title compound, is anticipated to significantly influence its physicochemical properties, such as acidity, solubility, and crystal packing. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile, making a thorough understanding essential for its development as a potential therapeutic agent. This guide aims to provide a detailed exposition of these properties, grounded in available data and expert analysis.

Molecular Structure and Key Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 37617-98-4 | [3][4] |

| Molecular Formula | C₁₆H₁₀O₄ | [4] |

| Molecular Weight | 266.25 g/mol | [4] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)O)C(=O)OC3=CC=CC=C32 | - |

Synthesis and Mechanistic Considerations

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a plausible and efficient synthetic route can be conceptualized based on established methods for analogous isochromene derivatives. A highly convergent and effective strategy involves the condensation of a homophthalic anhydride with an α-keto acid.

Proposed Synthetic Pathway

The logical precursors for the target molecule are homophthalic anhydride and benzoylformic acid. The reaction proceeds via a Perkin-type condensation, where the enolate of the homophthalic anhydride attacks the ketone of the benzoylformic acid, followed by an intramolecular cyclization and dehydration to yield the isochromene ring system.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on syntheses of similar isochromene structures. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve high yields and purity.

-

Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of homophthalic anhydride and benzoylformic acid.

-

Solvent and Catalyst Addition: Add a suitable high-boiling aprotic solvent, such as toluene or dioxane. To this suspension, add a catalytic amount of a tertiary amine base, for example, triethylamine (0.1 equivalents), to facilitate the initial condensation.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. If not, the solvent should be removed under reduced pressure. The crude residue can then be acidified with a dilute mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid.

Spectroscopic and Analytical Characterization (Predicted)

The definitive identification of this compound would rely on a combination of spectroscopic techniques. Based on the known spectral properties of the isochromene core, the phenyl substituent, and the carboxylic acid functional group, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fused benzene ring and the phenyl substituent, likely in the range of 7.0-8.5 ppm. A key diagnostic signal would be the downfield singlet for the carboxylic acid proton, typically appearing above 10 ppm, which is often broad due to hydrogen bonding and exchange.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a number of signals in the aromatic region (120-150 ppm). Diagnostic peaks would include the carbonyl carbon of the lactone at approximately 160-165 ppm and the carboxylic acid carbonyl carbon around 170-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the key functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption corresponding to the C=O stretching of the lactone carbonyl is anticipated around 1740-1760 cm⁻¹. The carboxylic acid carbonyl stretch would likely appear at a lower frequency, around 1700-1720 cm⁻¹, and may overlap with the lactone signal.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The mass spectrum is expected to show a prominent molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the exact mass of C₁₆H₁₀O₄.

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest several promising avenues for its application in drug discovery.

-

Antioxidant and Antiplatelet Activity: The 1H-isochromen-1-one core is known to be associated with antioxidant and antiplatelet activities. The specific substitution pattern of the title compound may modulate these activities, making it a candidate for cardiovascular drug research.

-

Enzyme Inhibition: The carboxylic acid group can act as a key binding moiety for various enzyme active sites, including metalloproteinases and polymerases. This makes the compound a potential starting point for the design of novel enzyme inhibitors.

-

Anticancer Agents: Numerous isochromene derivatives have demonstrated cytotoxic effects against various cancer cell lines. Further investigation into the anticancer potential of this specific compound is warranted.

The interplay of the planar isochromene ring system, the rotatable phenyl group, and the hydrogen-bonding capability of the carboxylic acid creates a molecule with a defined three-dimensional structure that can be optimized for specific biological targets.

Conclusion

This compound represents a molecule of considerable interest, possessing a scaffold with a proven track record in medicinal chemistry. While a complete experimental physicochemical profile is not yet available in the public domain, this guide has provided a robust, predictive framework based on the analysis of related structures and fundamental chemical principles. The proposed synthetic route offers a viable pathway for its preparation, and the anticipated spectroscopic signatures provide a clear roadmap for its characterization. Further experimental investigation into this compound is highly encouraged to unlock its full potential in drug discovery and materials science.

References

-

Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. Available at: [Link]

-

Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c. Letters in Applied NanoBioScience. Available at: [Link]

Sources

Harnessing Theoretical and Computational Chemistry to Unlock the Potential of Isochromene Scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The isochromene scaffold, a benzopyran isomer, is a privileged heterocyclic motif found in numerous natural products and synthetic compounds.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including antitumor, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] The rational design and optimization of isochromene-based therapeutics necessitate a profound understanding of their structural, electronic, and dynamic properties. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate isochromene scaffolds. We move beyond mere procedural lists to explain the causal reasoning behind methodological choices, offering field-proven insights for researchers in medicinal chemistry and drug development. This document is structured to serve as both a strategic overview and a practical guide, detailing the application of Density Functional Theory (DFT), molecular docking, Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) studies in the exploration of this versatile chemical space.

The Isochromene Scaffold: A Nexus of Structure and Function

The isochromene core is a bicyclic system where a benzene ring is fused to a pyran ring. This fundamental structure is subject to extensive derivatization, leading to a vast chemical space with diverse pharmacological profiles. The inherent value of this scaffold lies in its ability to interact with a wide array of biological targets. Computational chemistry provides an indispensable toolkit to navigate this complexity, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the simulation of biomolecular interactions before a single compound is synthesized.[6][7] This in silico approach accelerates the drug discovery pipeline, reduces costs, and provides mechanistic insights that are often inaccessible through experimental means alone.

Foundational Pillars: Theoretical Frameworks

The predictive power of computational studies is rooted in fundamental theories that describe molecular behavior at the atomic level. The choice of theory is a critical decision dictated by the specific scientific question, the required accuracy, and the available computational resources.

Quantum Mechanics (QM): Probing the Electronic Landscape

Quantum mechanics provides the most accurate description of molecular systems by solving the Schrödinger equation. For polyatomic molecules like isochromenes, exact solutions are not feasible, necessitating approximations.

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for its exceptional balance of accuracy and efficiency. DFT calculations are instrumental in:

-

Elucidating Reaction Mechanisms: By mapping the potential energy surface of a reaction, DFT can identify transition states and intermediates, thereby clarifying reaction pathways and predicting product regioselectivity. This has been successfully applied to understand the crucial 6-endo-dig cyclization that often forms the isochromene ring system.[1][4][5]

-

Validating Molecular Structures: DFT can predict geometric parameters (bond lengths, angles) that show excellent agreement with experimental data from techniques like single-crystal X-ray diffraction (SC-XRD).[8][9]

-

Predicting Spectroscopic and Electronic Properties: Theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and electronic transitions (UV-Vis) are routinely used to confirm and interpret experimental spectra.[10][11] Furthermore, analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) surfaces reveals insights into reactivity and non-covalent interaction sites.[9][10]

Molecular Mechanics (MM): Simulating Macromolecular Systems

For studying large biological systems, such as an isochromene derivative interacting with a protein, QM methods are too computationally expensive. Molecular Mechanics circumvents this by treating atoms as classical particles governed by a potential energy function, or "force field." While less accurate for electronic properties, MM is the engine behind molecular docking and molecular dynamics simulations, allowing for the exploration of the conformational landscapes of macromolecules and their complexes.

Core Computational Workflows: From Mechanism to Bioactivity

This section details the primary computational techniques applied to isochromene research, presenting them as self-validating workflows where each step builds logically upon the last.

Workflow 1: Unraveling Synthesis with DFT

Understanding the synthesis of the isochromene scaffold is critical for creating novel analogues. DFT is the premier tool for investigating the energetics and mechanisms of synthetic routes, such as the gold(I)-catalyzed cyclization of o-alkynylbenzyl alcohols.[1][12]

Experimental Protocol: DFT Investigation of Isochromene Formation

-

Software Selection: Utilize a robust quantum chemistry package like Gaussian, ORCA, or Spartan.

-

Model Construction: Build 3D structures of reactants, intermediates, transition state guesses, and products using a molecular editor.

-

Method Selection: Choose a suitable functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a common and reliable choice for organic molecules.[10][11] For systems where non-covalent interactions are critical, functionals like M06-2X may be preferred.[8]

-

Geometry Optimization: Perform energy minimization for all structures to find their lowest energy conformation.

-

Transition State Search: Employ algorithms like Synchronous Transit-Guided Quasi-Newton (STQN) to locate the transition state structure connecting reactants and products.

-

Frequency Calculation: Compute vibrational frequencies for all optimized structures. A true minimum on the potential energy surface will have all real (positive) frequencies. A transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

-

Reaction Pathway Confirmation: Use an Intrinsic Reaction Coordinate (IRC) calculation starting from the transition state to ensure it connects the intended reactant and product minima.

-

Energetic Analysis: Calculate the relative energies (enthalpy and Gibbs free energy) of all species to determine activation barriers and reaction energies, which explain reaction feasibility and selectivity.[4]

Diagram: DFT Reaction Mechanism Workflow

Caption: Workflow for elucidating a reaction mechanism using DFT.

Workflow 2: Identifying Biological Targets with Molecular Docking

Molecular docking is a cornerstone of structure-based drug design, used to predict how a ligand (the isochromene derivative) binds to the active site of a receptor (a protein).[13] This technique was pivotal in identifying 3-phenyl-1H-isochromen-1-ones as potent antioxidant and antiplatelet agents by modeling their interaction with the cyclooxygenase-1 (COX-1) enzyme.[3]

Experimental Protocol: Molecular Docking of an Isochromene Ligand

-

Software Selection: Employ widely used docking software such as AutoDock, Glide, or GOLD. AutoDock is a common academic choice.[13]

-

Ligand Preparation:

-

Draw the 2D structure of the isochromene derivative and convert it to a 3D structure.

-

Perform energy minimization using a molecular mechanics force field (e.g., MMFF94).

-

Assign appropriate atomic charges (e.g., Gasteiger charges).

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.

-

Add polar hydrogen atoms and assign atomic charges (e.g., Kollman charges).

-

-

Binding Site Definition: Define the search space for the docking algorithm. This is typically a grid box centered on the known active site or a binding pocket identified by pocket-finding algorithms.

-

Docking Simulation: Run the docking algorithm. For AutoDock, the Lamarckian Genetic Algorithm is frequently used to explore various ligand conformations and orientations within the binding site.[13]

-

Results Analysis:

-

Scoring: Rank the resulting poses based on the scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is often considered the most favorable.

-

Interaction Analysis: Visualize the best-scoring pose in the context of the protein's active site. Identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.

-

Diagram: Molecular Docking Workflow

Caption: Standard workflow for a protein-ligand molecular docking study.

Workflow 3: Assessing Complex Stability with Molecular Dynamics (MD)

While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations offer a dynamic view, tracking the movements of every atom in a protein-ligand complex over time in a simulated physiological environment.[14][15] This is crucial for assessing the stability of a predicted binding pose and understanding the role of solvent and protein flexibility.[16][17]

Experimental Protocol: MD Simulation of an Isochromene-Protein Complex

-

Software Selection: Use specialized MD packages like GROMACS, AMBER, or NAMD.

-

System Setup:

-

Start with the best-ranked pose from the molecular docking study.

-

Select an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the isochromene ligand.

-

Place the complex in a periodic box of explicit solvent (water molecules).

-

Add counter-ions to neutralize the system's charge.

-

-

Energy Minimization: Minimize the energy of the entire system to remove any steric clashes or unfavorable geometries.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is typically done in two phases:

-

NVT Ensemble: Constant Number of particles, Volume, and Temperature.

-

NPT Ensemble: Constant Number of particles, Pressure, and Temperature.

-

-

Production Run: Once equilibrated, run the simulation for a desired length of time (typically tens to hundreds of nanoseconds) to collect trajectory data.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time to assess the overall stability of the complex. A stable, converging RMSD indicates a stable binding pose.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified in docking to see if they are maintained throughout the simulation.

-

Diagram: Molecular Dynamics Simulation Workflow

Caption: Key stages in performing a molecular dynamics simulation.

Workflow 4: Predicting Activity with QSAR

When a series of isochromene analogues have been synthesized and their biological activities measured, a Quantitative Structure-Activity Relationship (QSAR) model can be built. QSAR is a statistical approach that correlates variations in the chemical structure of compounds with variations in their biological activity.[18]

Experimental Protocol: Building a QSAR Model

-

Data Curation: Compile a dataset of isochromene derivatives with their measured biological activities (e.g., IC₅₀ values). Ensure the data is consistent and covers a significant range of activity.

-

Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that encode its structural, physicochemical, and electronic properties. These can include molecular weight, logP, topological indices, and quantum-chemical descriptors from DFT calculations (e.g., HOMO/LUMO energies, dipole moment).[19]

-

Dataset Division: Split the dataset into a training set (to build the model) and a test set (to validate the model's predictive power on unseen data).

-

Model Generation: Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to find a mathematical equation that best correlates the descriptors (independent variables) with biological activity (dependent variable).[19]

-

Model Validation: Assess the statistical quality and predictive ability of the model using metrics such as the correlation coefficient (R²), cross-validated R² (Q²), and the R² for the external test set.

-

Interpretation and Application: Analyze the final QSAR equation to understand which descriptors have the most significant impact on activity. This provides crucial insights for designing new, more potent isochromene derivatives.

Diagram: QSAR Model Development Workflow

Caption: The process of creating and applying a QSAR model.

Data Presentation and Integration

The power of these computational methods is fully realized when their results are integrated and presented clearly. Quantitative data should always be summarized in tables for straightforward comparison.

Table 1: Comparison of Calculated vs. Experimental Data for an Isochromene Derivative

| Property | DFT Calculation (B3LYP/6-311++G) | Experimental Value |

| Bond Length (C=O) | 1.213 Å | 1.214 Å[11] |

| Bond Angle (O-C=O) | 120.5° | 120.3° |

| ¹³C NMR Shift (C=O) | 160.1 ppm | 159.9 ppm[8] |

| IR Freq. (C=O stretch) | 1725 cm⁻¹ | 1719 cm⁻¹[8] |

Table 2: Sample Molecular Docking Results for Isochromene Analogues against COX-1

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Analogue 5 | -8.2[20] | Arg120, Tyr355 | H-Bond, π-Cation |

| Analogue 6 | -7.5 | Ser530, Leu352 | H-Bond, Hydrophobic |

| Etodolac (Std) | -7.1 | Arg120, Ser530 | H-Bond, π-Cation |

Conclusion and Future Horizons

Theoretical and computational studies provide an indispensable framework for modern research on isochromene scaffolds. From elucidating the fundamental mechanisms of their synthesis to predicting their dynamic interactions with complex biological targets, these in silico techniques offer unparalleled insight. The synergistic application of DFT, molecular docking, MD simulations, and QSAR modeling creates a powerful, predictive engine that guides experimental efforts, minimizes trial-and-error, and ultimately accelerates the journey from scaffold identification to drug candidate.

The future of this field lies in the integration of artificial intelligence and machine learning for developing more accurate predictive models, the use of advanced QM/MM methods to simulate enzymatic reactions with high fidelity, and the application of enhanced sampling techniques in MD simulations to explore complex conformational changes over longer timescales. By embracing these computational strategies, the scientific community can continue to unlock the full therapeutic potential of the versatile isochromene scaffold.

References

- Molecular Docking and in vitro -Anti-Inflammatory evaluation of Novel Isochromen-1-one Analogues

- Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. (2021). PubMed.

- Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2-Ethynylbenzaldehydes. (2025).

- Gold(I)-Catalyzed Synthesis of 1H‑Isochromenes. (2025). PubMed Central.

- Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. (2022). Bentham Science Publisher.

- Gold(I)-Catalyzed Synthesis of 1 H‑Isochromenes. (2025). PubMed.

- Strategies for the asymmetric synthesis of isochroman, isochromene and isochromanone derivatives. (n.d.).

- Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2‑Ethynylbenzaldehydes. (2025). PubMed Central.

- Isochromene based natural products. (n.d.).

- Antithyroid agents and QSAR studies: inhibition of lactoperoxidase-catalyzed iodination reaction by isochromene-1-thiones. (2013). OUCI.

- QSAR studies of novel iminochromene derivatives as carbonyl reductase 1 (CBR1) inhibitors. (2018). SciSpace.

- Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. (n.d.). Semantic Scholar.

- Synthesis of isochromenes. (2023). Organic Chemistry Portal.

- Bioactive isochromene derivatives. (n.d.).

- Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. (n.d.).

- DFT Calculations and Molecular Docking Studies on a Chromene Deriv

- Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)

- Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. (n.d.). MDPI.

- DFT Calculations and Molecular Docking Studies on a Chromene Derivative. (2021).

- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.

- A dynamical view of protein-protein complexes: Studies by molecular dynamics simul

- Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (2016). Semantic Scholar.

- 161415 PDFs | Review articles in HETEROCYCLIC COMPOUNDS. (n.d.).

- Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. (2017). EXCLI Journal.

- Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)

- Synthesis of isochromans. (2023). Organic Chemistry Portal.

- Computational Heterocyclic Chemistry. (1998). Imperial College London.

- 161415 PDFs | Review articles in HETEROCYCLIC COMPOUNDS. (n.d.).

- Synthesis of 1 H-isochromene 28via Rh-catalyzed C–H activation/annulation. (n.d.).

- Access to (hetero)aromatic substituted 1H-isochromene derivatives. (n.d.).

- Synthesis of isochromene-type scaffolds via single-flask Diels-Alder-[4 + 2]-annulation sequence of a silyl-substituted diene with menadione. (2014). PubMed.

- Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. (2025). Frontiers.

- Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (2016). PubMed.

- REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALU

- Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. (n.d.). Springer.

- The effect of selected benzochromene derivatives on the invasion of MDA-MB-231 cell line. (n.d.). Authorea.

- Synthesis of Functionalized 1H-Isochromene Derivatives via a Au-Catalyzed Domino Cycloisomerization/Reduction Approach. (2015). PubMed.

- Quantitative structure–activity relationship-based computational approaches. (2022). PubMed Central.

- Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. (2024).

- Synthesis, characterization and Insilico molecular docking studies of novel chromene derivatives as Rab23 inhibitors. (2025).

- Substrate scope of isochromene formation.[a]. (n.d.).

- Novel chromenes and benzochromenes bearing arylazo moiety: molecular docking, in-silico admet, in-vitro antimicrobial and anticancer screening. (2019). OSTI.GOV.

- Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. (n.d.). PubMed Central.

- Applications of Molecular Dynamics Simul

Sources

- 1. Gold(I)-Catalyzed Synthesis of 1H‑Isochromenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2‑Ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]

- 7. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. [PDF] DFT Calculations and Molecular Docking Studies on a Chromene Derivative | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Gold(I)-Catalyzed Synthesis of 1 H‑Isochromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Biological Screening of Isochromene-3-Carboxylic Acids

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting the preliminary biological evaluation of novel isochromene-3-carboxylic acids. The isochromene scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds, making its derivatives attractive candidates for drug discovery programs.[1][2] This document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and scientifically sound initial assessment of therapeutic potential.

Part 1: Strategic Foundation for Screening

The preliminary biological screen is a critical first step in the drug discovery process. Its purpose is not to be exhaustive but to efficiently and cost-effectively identify compounds with promising biological activity, thereby justifying the commitment of further resources. For a novel chemical series like isochromene-3-carboxylic acids, the initial screening strategy should be guided by known activities of related scaffolds and the inherent chemical features of the molecule.

The isochromene core and its derivatives have been reported to exhibit a range of biological effects, most notably antimicrobial and anticancer activities.[3][4] The presence of the carboxylic acid moiety suggests potential interactions with enzymes where charge-charge interactions or hydrogen bonding are critical for substrate recognition, such as proteases or kinases.[5][6] Therefore, a logical preliminary screening cascade should prioritize the evaluation of these primary activities.

Our approach is designed as a tiered system. A broad, high-throughput primary screen identifies initial "hits." These hits are then subjected to more focused secondary assays to confirm activity and assess selectivity.

Part 2: Primary Screening Protocols

The integrity of a screening campaign rests on the quality and reproducibility of its assays. The following protocols are designed as self-validating systems, incorporating essential controls to ensure the data generated is trustworthy.

In Vitro Antimicrobial Susceptibility Testing

Rationale: Derivatives of the related coumarin-3-carboxylic acid scaffold have shown activity against Gram-positive bacteria.[7][8] Therefore, initial screening against representative Gram-positive and Gram-negative strains is a logical starting point. The microbroth dilution method is a standardized, quantitative technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol: Microbroth Dilution MIC Assay

-

Materials & Reagents:

-

96-well sterile microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Test compounds dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mg/mL

-

Positive control (e.g., Ciprofloxacin)

-

Negative control (DMSO)

-

Spectrophotometer or microplate reader

-

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in fresh MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

Assay Plate Preparation: a. Add 100 µL of MHB to all wells of a 96-well plate. b. In the first column, add 100 µL of the stock compound solution (this will be diluted in the next step). c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient (e.g., 256 µg/mL down to 0.5 µg/mL). d. Column 11 serves as the growth control (MHB + inoculum, no compound). Column 12 serves as the sterility control (MHB only). Set up positive and vehicle controls similarly.

-

Inoculation and Incubation: a. Add 10 µL of the prepared bacterial inoculum (from step 2c) to each well from column 1 to 11. The final bacterial concentration will be ~5 x 10⁵ CFU/mL. b. Seal the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

In Vitro Cytotoxicity Assessment

Rationale: Numerous studies have demonstrated the cytotoxic effects of isochromene and related heterocyclic structures against various cancer cell lines.[9][10][11][12] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] It is crucial to include a non-cancerous cell line to assess selectivity—a hallmark of a promising therapeutic candidate.

Protocol: MTT Cell Viability Assay

-

Materials & Reagents:

-

96-well sterile cell culture plates

-

Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma)[9][11]

-

Normal human cell line (e.g., human dermal fibroblasts)[9]

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Test compounds dissolved in DMSO

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Positive control (e.g., Doxorubicin)

-

-

Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and resuspend cells in complete medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. d. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium from a DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity. b. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. c. Include wells for untreated cells (vehicle control) and a positive control. d. Incubate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Assay Execution: a. After the incubation period, add 10 µL of the MTT stock solution to each well. b. Incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. d. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. c. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Part 3: Data Interpretation and Next Steps

The output of the primary screen is a set of quantitative data that must be carefully analyzed to identify promising candidates for further investigation.

Data Presentation:

All quantitative data should be summarized in a clear, structured table to facilitate comparison between compounds.

| Compound ID | Structure | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | IC₅₀ (µM) vs MCF-7 | IC₅₀ (µM) vs Normal Fibroblasts | Selectivity Index (SI) |

| ISO-001 | [Image] | 16 | >128 | 8.5 | 95.2 | 11.2 |

| ISO-002 | [Image] | >128 | >128 | 75.1 | >100 | >1.3 |

| Cipro | N/A | 0.5 | 0.25 | N/A | N/A | N/A |

| Doxorubicin | N/A | N/A | N/A | 0.1 | 1.5 | 15.0 |

Note: Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI is desirable.

Interpreting the Results:

-

Antimicrobial Hits: A compound is considered a "hit" if it shows significant activity (e.g., MIC ≤ 16 µg/mL) against one or more bacterial strains.[3] Note the spectrum of activity—is it broad (active against both Gram-positive and Gram-negative) or narrow?

-

Cytotoxicity Hits: A compound is considered a "hit" if it displays potent cytotoxicity against a cancer cell line (e.g., IC₅₀ < 10 µM).[9] Crucially, this must be paired with a favorable Selectivity Index (SI > 10) to minimize the potential for off-target toxicity.

-

Decision Making: Compounds that meet these hit criteria are prioritized for secondary screening. This progression is a critical decision point in the drug discovery pipeline.

Exploratory Secondary Screening: Enzyme Inhibition

For hits that demonstrate compelling primary activity, or for compounds that are inactive but possess features suggestive of enzyme interaction, an exploratory enzyme inhibition screen can be valuable. The carboxylic acid functional group is a known pharmacophore for interacting with the active sites of many enzymes, such as urease.[5]

Protocol: General Colorimetric Enzyme Inhibition Assay

This protocol provides a general template that must be optimized for the specific enzyme of interest.[14][15]

-

Assay Components:

-

Enzyme (e.g., Jack bean urease)

-

Substrate (e.g., Urea)

-

Buffer (e.g., Phosphate buffer at optimal pH for the enzyme)

-

Detection Reagent (e.g., Nessler's reagent for ammonia detection)

-

Test compounds and a known inhibitor (e.g., Thiourea for urease)[5]

-

-

Procedure: a. In a 96-well plate, add 25 µL of the test compound at various concentrations. b. Add 10 µL of the enzyme solution and incubate for 15 minutes at a controlled temperature to allow for binding. c. Initiate the reaction by adding 55 µL of the substrate solution. d. Incubate for a defined period (e.g., 30 minutes). e. Stop the reaction and add the detection reagent. f. Measure the absorbance at the appropriate wavelength.

-

Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the uninhibited enzyme control. b. Determine the IC₅₀ value by plotting percent inhibition versus the log of the compound concentration.

Conclusion

This guide outlines a scientifically rigorous and logical approach to the preliminary biological screening of novel isochromene-3-carboxylic acids. By focusing on validated protocols for antimicrobial and cytotoxic evaluation, incorporating selectivity screens, and providing a framework for data-driven decision-making, researchers can efficiently identify promising lead compounds. The key to a successful screening campaign lies not just in performing the experiments, but in understanding the rationale behind them and interpreting the results with scientific integrity.

References

-

Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4-dihydro-1H-isochromene-3-c. (2025). Letters in Applied NanoBioScience. [Link]

-

Teymori, A., et al. (n.d.). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. [Link]

-

Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (n.d.). MDPI. [Link]

-

Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation. (2014). European Journal of Medicinal Chemistry. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI. [Link]

-

Korankye, M. (2023). "Cytotoxicity Profiling and Apoptotic Potential of Carboxylic Acids-Bas". Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. [Link]

-

SAR Studies of 2-arylthiazolidine-4-carboxylic Acid Amides: A Novel Class of Cytotoxic Agents for Prostate Cancer. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

-

A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. (n.d.). MDPI. [Link]

-

Bioactive isochromene derivatives. (n.d.). ResearchGate. [Link]

-

Khan, I., et al. (2022). Enzyme Inhibitory Activities of Extracts and Carpachromene from the Stem of Ficus benghalensis. PubMed Central. [Link]

-

Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. (2023). ACS Omega. [Link]

-

Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. (2025). Scientific Reports. [Link]

-

Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. (n.d.). MDPI. [Link]

-

In silico design, synthesis and in vitro studies of some novel 4-phenyl-4Hchromene derivatives as antioxidant and anti-inflammatory agents. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI. [Link]

-

Synthesis and biological evaluation of chromone-3-carboxamides. (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (n.d.). MDPI. [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. [Link]

-

Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. (2020). Oriental Journal of Chemistry. [Link]

-

Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. (2022). Revue Roumaine de Chimie. [Link]

-

Synthesis and in vitro antimicrobial activity evaluation of coumarin-3-carboxylic acids obtained via cascade reaction using chitosan as a recyclable catalyst. (2024). New Journal of Chemistry. [Link]

-

Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study. (2022). MDPI. [Link]

-

Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. [Link]

-

A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols. (2009). Organic Letters. [Link]

-

Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). Semantic Scholar. [Link]

-

Syntheses, reactivity, and biological applications of coumarins. (2024). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme Inhibitory Activities of Extracts and Carpachromene from the Stem of Ficus benghalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and in vitro antimicrobial activity evaluation of coumarin-3-carboxylic acids obtained via cascade reaction using chitosan as a recyclable catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of 1-Oxo-4-phenyl-1H-isochromene-3-carboxylic Acid Precursors

Abstract

The 1-oxo-1H-isochromene (isocoumarin) scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities. The specific regioisomer, 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid, presents a unique synthetic challenge that requires careful strategic planning to control substituent placement. This technical guide provides an in-depth analysis of the primary synthetic routes to the precursors of this target molecule. We will dissect key retrosynthetic strategies, focusing on palladium-catalyzed annulation and condensation reactions involving homophthalic anhydrides. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource for synthesizing this valuable heterocyclic compound.

Part 1: The Isochromene Core: Significance and Synthetic Overview

Isocoumarins and their dihydro-analogs are a class of benzopyranones found in numerous natural products that exhibit diverse biological activities, including antifungal, enzyme inhibition, and anticancer properties.[1] The precise arrangement of substituents on the isocoumarin core is critical for biological function, making regioselective synthesis a paramount objective for organic and medicinal chemists. The target molecule, this compound, combines the key structural features of a C4-aryl group and a C3-carboxylic acid, making it a valuable building block for library synthesis and drug discovery programs.[2]

The construction of this specific substitution pattern is non-trivial. Direct, one-pot syntheses are often challenged by regiochemical ambiguities. Therefore, an effective synthesis relies on a robust strategy that unambiguously establishes the connectivity of the core precursors. This guide will focus on the most reliable and versatile methods for assembling this framework.

Part 2: Retrosynthetic Analysis and Key Strategic Disconnections

To devise a logical synthesis, we can propose several retrosynthetic disconnections for the target molecule. The most viable strategies involve forming the lactone ring through an intramolecular cyclization event. The diagram below illustrates two primary strategic approaches that leverage readily available precursors.

Caption: Retrosynthetic analysis of the target isocoumarin.

-

Strategy A: Palladium-Catalyzed Annulation. This is arguably the most powerful and convergent approach. It involves the cross-coupling of an ortho-halobenzoic acid derivative with a suitably substituted alkyne, followed by an intramolecular annulation to form the lactone ring.[3][4] This method offers excellent control over the substitution pattern.

-

Strategy B: Condensation Pathways. This classical approach often utilizes homophthalic anhydride as a key precursor. However, the standard reaction of homophthalic anhydride with benzaldehyde yields the isomeric 3-phenyl-4-carboxy derivative. To achieve the desired 4-phenyl product, a more complex, pre-functionalized phenyl-substituted homophthalic acid or anhydride precursor would be necessary.

Given its efficiency and regiochemical precision, this guide will first focus on the Palladium-catalyzed strategy as the premier route.

Part 3: Premier Synthetic Route: Palladium-Catalyzed Annulation

The palladium-catalyzed annulation of internal alkynes with halogen-substituted aromatic esters provides a simple, convenient, and regioselective route to 3,4-disubstituted isocoumarins.[3] The reaction is believed to proceed through a seven-membered palladacyclic intermediate, with steric factors controlling the regiochemistry of the final product.[3]

Core Principle and Catalytic Cycle

The reaction is initiated by the oxidative addition of the Pd(0) catalyst to the aryl halide (e.g., an o-iodobenzoate). The resulting arylpalladium(II) complex then undergoes coordination and insertion of the alkyne. Subsequent intramolecular attack by the ester's carbonyl oxygen onto the newly formed vinylpalladium species, followed by reductive elimination, forges the isocoumarin ring and regenerates the Pd(0) catalyst.

Caption: Generalized catalytic cycle for isocoumarin synthesis.

Precursor Synthesis and Selection

Precursor 1: ortho-Halobenzoic Acid Esters The choice of halide is critical; iodides are generally more reactive than bromides in the initial oxidative addition step. Methyl or ethyl o-iodobenzoate are common starting materials and are commercially available or easily prepared from o-iodobenzoic acid via standard Fischer esterification.

Precursor 2: Ethyl Phenylpropiolate This alkyne precursor contains the required C4-phenyl substituent and a C3-ester group, which can be hydrolyzed to the target carboxylic acid in a final step. It can be synthesized from benzaldehyde via the Corey-Fuchs reaction followed by elimination and carboxylation, or purchased commercially.

Experimental Protocol: Synthesis of Ethyl 1-Oxo-4-phenyl-1H-isochromene-3-carboxylate

This protocol is adapted from established palladium-catalyzed methods for synthesizing 3,4-disubstituted isocoumarins.[3][5]

Materials:

-

Methyl 2-iodobenzoate

-

Ethyl phenylpropiolate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Sodium carbonate (Na₂CO₃) or another inorganic base

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and sodium carbonate (2.0 equivalents).

-

Add anhydrous DMF via syringe, followed by methyl 2-iodobenzoate (1.0 equivalent).

-

Add ethyl phenylpropiolate (1.2 equivalents) to the stirring mixture.

-

Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-